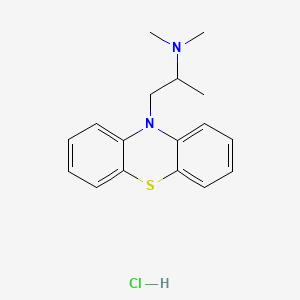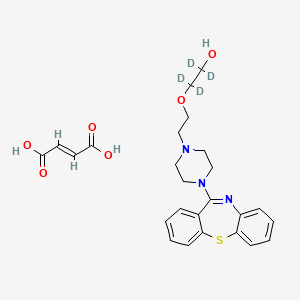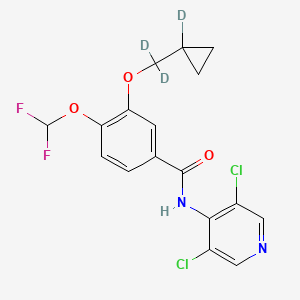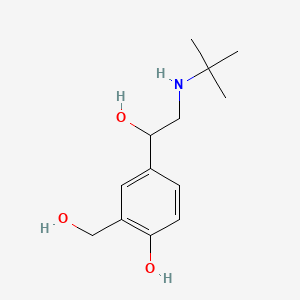
27-Hydroxy Cholesterol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Hydroxy Cholesterol-d6 is a deuterium-labeled version of 27-Hydroxy cholesterol . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
27-Hydroxy cholesterol (27HC) is a primary metabolite of cholesterol synthesized by the enzyme Cytochrome P450 27A1 (CYP27A1) . The synthesis of 27-Hydroxy Cholesterol-d6 involves the incorporation of stable heavy isotopes of hydrogen .
Molecular Structure Analysis
The molecular formula of 27-Hydroxy Cholesterol-d6 is C27H40D6O2 . It has a molecular weight of 408.69 . The structure includes a sterol nucleus with an additional hydroxy group .
Chemical Reactions Analysis
27-Hydroxy cholesterol (27HC) is involved in the regulation of cholesterol homeostasis. It contributes to cholesterol efflux through liver X receptor (LXR) and inhibits de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .
Physical And Chemical Properties Analysis
27-Hydroxy Cholesterol-d6 has a molecular weight of 408.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .
Scientific Research Applications
Neurodegenerative Diseases
27-Hydroxy Cholesterol-d6 (27-OHC) has been found to be a useful surrogate marker for neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, HIV-Associated Neurocognitive Disorders, and Multiple Sclerosis . It plays a crucial role in the maintenance of myelin and neuronal membranes in the central nervous system . The concentration of 27-OHC in the blood may provide a sensitive measure to identify disease-associated differences in brain sterol metabolism .
Cholesterol Transport
27-OHC is important for cholesterol transport from the periphery to the liver . It is formed through enzymatic conversion of cholesterol or by free radical autoxidation . It serves as an important intermediate in a number of catabolic pathways that regulate biological effects .
Lipid and Sterol Biosynthesis
27-OHC modulates the expression of sterol-sensitive genes involved in lipid and sterol biosynthesis . It acts as substrates for the formation of bile salts , serving as ligands that activate nuclear liver X receptors-α and -β , and is involved in the regulation of cholesterol and lipid metabolism and homeostasis .
Regulation of Arachidonic Acid Release
In the central nervous system, 27-OHC regulates arachidonic acid release . Arachidonic acid is a polyunsaturated fatty acid that is present in the phospholipids of membranes of the body’s cells, and is abundant in the brain. It is involved in cellular signaling and inflammatory responses.
Regulation of Voltage-Gated Calcium Channels
27-OHC has been found to play a role in the regulation of voltage-gated calcium channels . These channels are critical conduits for Ca2+ entry into excitable cells and play essential roles in numerous physiological functions including muscle contraction, neurotransmission, gene transcription, and cardiac rhythm .
Synaptic Plasticity
High levels of 27-OHC have been found to alter synaptic structural and functional plasticity in hippocampal neurons . This could lead to dysfunction of fine-tuned processing of information in hippocampal circuits resulting in cognitive impairment .
Mechanism of Action
Target of Action
27-Hydroxy Cholesterol-d6, also known as cholest-5-ene-3β,27-diol (d6), primarily targets Liver X receptors (LXR) and farnesoid X-activated receptors (FXRs) . These receptors play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
27-Hydroxy Cholesterol-d6 interacts with its targets, LXRs and FXRs, acting as a ligand . This interaction leads to the regulation of genes involved in lipid metabolism and inflammation . It also controls the action of hydroxymethylglutaryl-CoA reductase, an enzyme that plays a key role in cholesterol synthesis .
Biochemical Pathways
27-Hydroxy Cholesterol-d6 is involved in cholesterol metabolism. It is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It serves as a substrate for bile synthesis . It also promotes cholesterol efflux from the vascular endothelium .
Pharmacokinetics
It is known that it is an abundant oxysterol in circulation . It is used as an internal standard to measure the concentration of 27-hydroxycholesterol in serum samples by mass spectrometry .
Result of Action
27-Hydroxy Cholesterol-d6 is known to induce breast cancer cell proliferation and metastatic progression in experimental models . It also upregulates proinflammatory genes and increases adhesion via estrogen receptor alpha . In endothelial cells, it
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 27-Hydroxy Cholesterol-d6 involves the oxidation of cholesterol-d6 to form 27-Hydroxy Cholesterol-d6.", "Starting Materials": [ "Cholesterol-d6", "Pyridine", "Sodium periodate", "Sodium chloride", "Water" ], "Reaction": [ "Dissolve 1 g of cholesterol-d6 in 10 mL of pyridine", "Add 1.5 g of sodium periodate and 0.5 g of sodium chloride to the solution", "Stir the mixture at room temperature for 24 hours", "Quench the reaction by adding water and stirring for an additional 30 minutes", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 27-Hydroxy Cholesterol-d6" ] } | |
CAS RN |
1246302-95-3 |
Molecular Formula |
C27H40O2D6 |
Molecular Weight |
408.7 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
20380-11-4 (unlabelled) |
synonyms |
25,26,26,26,27,27-hexadeuterocholest-5-ene-3ß,27-diol; 27-hydroxycholest-5-en-3-ol(d6) |
tag |
Cholesterol Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











